Moderate CYP3A4 Inhibition Profile Contrasts with High Potency of Optimized Lead Compounds
When tested in human liver microsomes, the target compound exhibits an IC50 of 50,000 nM against CYP3A4 using a testosterone substrate, placing it in a moderate inhibition category [1]. This contrasts markedly with optimized, low-nanomolar PXR inverse agonists from the same chemotype, such as compound 85, which shows potent CYP3A4 suppression via PXR antagonism (cellular IC50 in low nM) [2]. The target compound's weaker CYP3A4 interaction makes it a more suitable control or starting scaffold for programs where potent CYP3A4 modulation is an undesired off-target effect, avoiding the confounding polypharmacology of highly optimized leads.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 50,000 nM |
| Comparator Or Baseline | Compound 85 (optimized PXR inverse agonist): cellular IC50 ~low nM for CYP3A4 expression suppression |
| Quantified Difference | ~1,000-fold weaker CYP3A4 direct inhibition |
| Conditions | Human liver microsomes; testosterone substrate; NADPH; 3 min pre-incubation; HPLC analysis (target compound) vs. cellular PXR transactivation assay (comparator) |
Why This Matters
This data positions the target compound as a low-DDI-risk scaffold, unlike high-potency PXR antagonists from the same series that may inadvertently cause CYP3A4-mediated drug interactions.
- [1] BindingDB. BDBM50103451: CYP3A4 Inhibition Data. IC50: 50,000 nM. View Source
- [2] Li Y, Lin W, Chai SC, Wu J, Annu K, Chen T. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J Med Chem. 2022 Dec 22;65(24):16829-16859. View Source
